molecular formula C11H16Cl2N2O2 B13094870 (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Katalognummer: B13094870
Molekulargewicht: 279.16 g/mol
InChI-Schlüssel: UXKLNISFEGPEEG-XRIOVQLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a carboxylic acid group at the second position of the pyrrolidine ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-3-carboxaldehyde and (S)-proline.

    Condensation Reaction: Pyridine-3-carboxaldehyde is reacted with (S)-proline in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free acid to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Wirkmechanismus

The mechanism of action of (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
  • 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
  • 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Uniqueness

(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific chiral configuration and the position of the pyridine ring. This configuration can result in distinct biological activities and interactions compared to its analogs.

Eigenschaften

Molekularformel

C11H16Cl2N2O2

Molekulargewicht

279.16 g/mol

IUPAC-Name

(2S)-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-4-2-6-13(10)8-9-3-1-5-12-7-9;;/h1,3,5,7,10H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m0../s1

InChI-Schlüssel

UXKLNISFEGPEEG-XRIOVQLTSA-N

Isomerische SMILES

C1C[C@H](N(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl

Kanonische SMILES

C1CC(N(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.